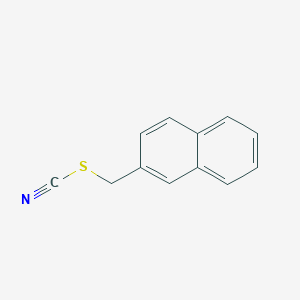

(Naphthalen-2-yl)methyl thiocyanate

Description

(Naphthalen-2-yl)methyl thiocyanate is an organosulfur compound with the structural formula C₁₁H₉NS, derived by attaching a thiocyanate (-SCN) group to a methyl-substituted naphthalene ring at the 2-position. Its molecular weight is 185.24 g/mol (calculated as C₁₀H₇-CH₂-SCN). The compound is hypothesized to exhibit properties typical of aromatic thiocyanates, including moderate volatility and reactivity influenced by the electron-rich naphthalene system.

Properties

CAS No. |

103859-51-4 |

|---|---|

Molecular Formula |

C12H9NS |

Molecular Weight |

199.27 g/mol |

IUPAC Name |

naphthalen-2-ylmethyl thiocyanate |

InChI |

InChI=1S/C12H9NS/c13-9-14-8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8H2 |

InChI Key |

DKPYYXVIBTWSLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CSC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalen-2-yl)methyl thiocyanate typically involves the reaction of 2-naphthylmethyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Naphthalen-2-yl)methyl thiocyanate can undergo various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the thiocyanate group can yield the corresponding amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or sodium methoxide can be used under mild conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products

Substitution: Derivatives such as (Naphthalen-2-yl)methyl amine or (Naphthalen-2-yl)methyl alcohol.

Oxidation: Products like (Naphthalen-2-yl)methyl sulfoxide or (Naphthalen-2-yl)methyl sulfone.

Reduction: (Naphthalen-2-yl)methyl amine.

Scientific Research Applications

Chemistry

In organic synthesis, (Naphthalen-2-yl)methyl thiocyanate serves as a versatile intermediate for the preparation of various naphthalene derivatives. It is used in the synthesis of complex molecules and as a building block for heterocyclic compounds.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its derivatives have shown promising biological activities, making it a valuable scaffold for drug discovery.

Industry

In the materials science field, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique structural properties contribute to the development of materials with specific optical and electronic characteristics.

Mechanism of Action

The mechanism of action of (Naphthalen-2-yl)methyl thiocyanate and its derivatives involves interactions with various molecular targets. For instance, in biological systems, the compound can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The thiocyanate group can also participate in redox reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following thiocyanate derivatives are structurally or functionally related to (naphthalen-2-yl)methyl thiocyanate, enabling comparative analysis:

(4-Fluorophenyl)methyl Thiocyanate (CAS 2740-87-6)

Methyl Thiocyanate (CH₃SCN, CAS 556-64-9)

- Molecular Formula : C₂H₃NS

- Molecular Weight : 73.11 g/mol

- Key Properties :

Naphthalen-2-yl Thiocyanate (CAS 2645-24-1)

- Molecular Formula : C₁₁H₇NS

- Molecular Weight : 185.24 g/mol

- Key Properties :

- The thiocyanate group is directly attached to the naphthalene ring, bypassing the methyl spacer.

- Likely exhibits higher hydrophobicity and lower volatility compared to methyl thiocyanate, making it less mobile in environmental matrices.

Comparative Data Table

Research Findings and Analysis

Structural and Reactivity Trends

- Aromatic vs. This could enhance its utility in materials science, such as polymer additives or ligands in coordination chemistry.

Environmental and Toxicological Considerations

- Mobility : Methyl thiocyanate’s high soil mobility (Koc ~8.3) contrasts with the expected lower mobility of aromatic thiocyanates due to increased hydrophobicity .

- Toxicity : While methyl thiocyanate’s cyanide-release mechanism is well-documented , the metabolic fate of aromatic thiocyanates remains unclear. Larger aromatic systems may impede enzymatic degradation, reducing acute toxicity but posing risks of bioaccumulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.